Reduced Haloperidol

Sigma-1 receptor pharmacology Dopamine D2 receptor Receptor binding selectivity

Reduced Haloperidol (CAS 34104-67-1), also designated haloperidol metabolite II or hydroxyhaloperidol, is the carbonyl-reduced active metabolite of the typical antipsychotic haloperidol, formed endogenously via ketone reductase. Unlike its parent compound, reduced haloperidol exhibits a striking pharmacological divergence: it retains high-affinity binding to the sigma-1 receptor (Ki = 1.4–1.5 nM) while displaying 85-fold to ~350-fold lower affinity for the dopamine D2 receptor (Ki = 31–239 nM) compared to haloperidol (D2 Ki = 2.8 nM).

Molecular Formula C21H25ClFNO2
Molecular Weight 377.9 g/mol
CAS No. 34104-67-1
Cat. No. B1679253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReduced Haloperidol
CAS34104-67-1
Synonyms4-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanol
hydroxyhaloperidol
reduced haloperidol
Molecular FormulaC21H25ClFNO2
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O
InChIInChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2
InChIKeyWNZBBTJFOIOEMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Reduced Haloperidol (CAS 34104-67-1): Key Pharmacological and Analytical Profile for Informed Procurement


Reduced Haloperidol (CAS 34104-67-1), also designated haloperidol metabolite II or hydroxyhaloperidol, is the carbonyl-reduced active metabolite of the typical antipsychotic haloperidol, formed endogenously via ketone reductase . Unlike its parent compound, reduced haloperidol exhibits a striking pharmacological divergence: it retains high-affinity binding to the sigma-1 receptor (Ki = 1.4–1.5 nM) while displaying 85-fold to ~350-fold lower affinity for the dopamine D2 receptor (Ki = 31–239 nM) compared to haloperidol (D2 Ki = 2.8 nM) [1]. This shift in receptor selectivity profile fundamentally alters its biological signature, positioning reduced haloperidol as a sigma-1-preferring ligand with utility in neuroprotection, nociception, and neurotrophin signaling research rather than as a conventional antipsychotic.

Why Reduced Haloperidol Cannot Be Interchanged with Haloperidol, Other Butyrophenones, or Generic Sigma-1 Ligands


Reduced haloperidol occupies a unique pharmacological niche that precludes simple substitution. Haloperidol binds sigma-1 and D2 receptors with near-equal affinity (Ki ≈ 2.8 nM for both), functioning as a dual-target antagonist [1]. In contrast, reduced haloperidol's D2 affinity is diminished by 85-fold (Ki = 239 nM), effectively decoupling sigma-1 engagement from potent dopaminergic blockade. Other butyrophenone antipsychotics (trifluperidol, bromperidol, penfluridol) retain the dual sigma-1/D2 binding profile of the parent class [2]. Furthermore, reduced haloperidol is subject to reversible metabolism: it can be oxidized back to haloperidol in vivo, a liability not shared by structurally distinct sigma-1-selective ligands such as PRE-084 or BD1063 [3]. This interconversion creates a procurement-critical requirement for high-purity material (≥98%) with verified absence of haloperidol contamination, as even trace oxidation can reintroduce potent D2 antagonism and confound experimental interpretation.

Quantitative Differential Evidence: Reduced Haloperidol (CAS 34104-67-1) vs. Comparators


Sigma-1 vs. Dopamine D2 Receptor Selectivity: 85-Fold Preferential Shift Relative to Haloperidol

Reduced haloperidol retains high-affinity sigma-1 receptor binding (Ki = 1.4 nM) while exhibiting dramatically reduced dopamine D2 receptor affinity compared to haloperidol. In a direct comparative radioligand binding study, haloperidol bound sigma and D2 receptors with equal affinity (Ki = 2.8 nM for both), whereas reduced haloperidol showed an 85-fold lower D2 affinity (Ki = 239 nM) [1]. A more recent cloned human sigma-1 receptor assay confirmed reduced haloperidol's sigma-1 Ki at 1.5 nM, with D2 affinity estimated as ~350-fold weaker than haloperidol [2].

Sigma-1 receptor pharmacology Dopamine D2 receptor Receptor binding selectivity

hERG Cardiac Potassium Channel Blockade: 2.6-Fold Reduced Proarrhythmic Liability vs. Haloperidol

Haloperidol is a known torsadogenic agent with potent hERG channel blockade (IC50 ≈ 1 µM), contributing to its clinical risk of QT prolongation and polymorphic ventricular arrhythmias [1]. In a direct comparison using hERG channels expressed in Xenopus oocytes, reduced haloperidol exhibited a 2.6-fold weaker blockade with an IC50 of 2.6 µM [1]. This reduction in hERG affinity is mechanistically significant: haloperidol block was use- and voltage-dependent, consistent with preferential binding to inactivated hERG channels, while reduced haloperidol's attenuated blockade suggests a lower proarrhythmic potential within its pharmacological concentration range.

Cardiac safety pharmacology hERG channel QT prolongation risk

Functional Sigma-1 Agonism: BDNF Secretion from Human Astroglia Not Replicated by Parent Haloperidol

In a landmark functional study using human astrocytic glial cells, haloperidol metabolites I and II (reduced haloperidol) were discovered to facilitate brain-derived neurotrophic factor (BDNF) secretion in a sigma-1 receptor (S1R)-dependent manner. Critically, haloperidol itself was unable to facilitate BDNF release despite its high sigma-1 binding affinity [1]. This BDNF secretion effect of reduced haloperidol was antagonized by the selective S1R antagonist BD1063, confirming S1R mediation. Reduced haloperidol stimulates BDNF secretion from CCF-SSTG1 and U87MG astrocytic glial cell lines, a property confirmed across multiple independent studies [2]. The effect occurs at concentrations consistent with its sigma-1 Ki and without altering BDNF mRNA levels, indicating a post-translational secretory mechanism.

Neurotrophin signaling BDNF secretion Astrocyte biology Sigma-1 functional selectivity

Enantiomer Stereoselectivity at Sigma-2 Sites: (S)-(-) Isomer 3.8-Fold More Potent than (R)-(+) Isomer and 3.2-Fold More Potent than Haloperidol

Reduced haloperidol is chiral, and its enantiomers display distinct sigma-2 receptor pharmacology. At sigma-1 sites, both (R)-(+)- and (S)-(-)-enantiomers exhibit potent and equal affinity (Ki = 1–2 nM), only slightly weaker than haloperidol (Ki = 0.33 nM) [1]. However, at sigma-2 sites, marked stereoselectivity emerges: (S)-(-)-reduced haloperidol (Ki = 8.2 nM) is 3.8-fold more potent than (R)-(+)-reduced haloperidol (Ki = 31 nM), and 3.2-fold more potent than racemic haloperidol (Ki = 26 nM) [1]. Both enantiomers retain greatly decreased D2/D3 affinity (100–200 nM range) compared to haloperidol.

Chiral pharmacology Sigma-2 receptor Enantioselectivity Stereospecific binding

In Vivo Sigma-1-Mediated Antiallodynic Activity: Potency Correlates with Sigma-1, Not D2, Affinity

In a mouse model of capsaicin-induced mechanical hypersensitivity (allodynia), subcutaneous administration of reduced haloperidol (metabolite II) produced dose-dependent antiallodynic effects with an ED50 of 0.17 mg/kg, compared to haloperidol's ED50 of 0.032 mg/kg [1]. The order of antiallodynic potency (haloperidol > metabolite II > metabolite I >> metabolite III = inactive) correlated directly with sigma-1 receptor affinity, but not with sigma-2 or dopamine D2 receptor affinity [1]. Critically, the selective D2/D3 antagonist (-)-sulpiride, which lacks sigma-1 affinity, showed no antiallodynic effect, confirming that D2 blockade is neither necessary nor sufficient for this in vivo endpoint [1]. In the formalin test, reduced haloperidol (0.25–8 mg/kg, s.c.) dose-dependently inhibited both phases of formalin-induced pain, with potency again correlating with sigma-1 affinity [2].

Sigma-1 receptor Antiallodynia Capsaicin-induced hypersensitivity In vivo pharmacology

Reversible Metabolism and Back-Oxidation Liability: Procurement-Critical Stability and Purity Considerations

Reduced haloperidol participates in a reversible metabolic cycle with haloperidol. In a crossover pharmacokinetic study in schizophrenic patients, approximately 23% of haloperidol biotransformation proceeds via the reduction pathway to reduced haloperidol, while back-oxidation of reduced haloperidol to the parent drug also occurs [1]. The clearances of haloperidol and reduced haloperidol are 1.15 ± 0.32 l/h/kg and 0.76 ± 0.54 l/h/kg, respectively [1]. This reversible interconversion means that reduced haloperidol can regenerate haloperidol under oxidizing conditions—a phenomenon that limits its therapeutic utility and creates a strict requirement for procurement of high-purity material (≥98% by HPLC) with analytically verified absence of haloperidol contamination [2]. Commercial suppliers provide reduced haloperidol as a certified reference standard (purity ≥98%) with stability of ≥4 years when stored at -20°C .

Drug metabolism Pharmacokinetics Reversible metabolism Analytical reference standards

Optimal Research and Industrial Application Scenarios for Reduced Haloperidol (CAS 34104-67-1)


Sigma-1 Receptor Pharmacology Studies Requiring Minimal D2 Confounding

Reduced haloperidol is the compound of choice for in vitro sigma-1 receptor binding, signaling, and functional assays where concomitant D2 receptor antagonism must be minimized. Its sigma-1 Ki of 1.4 nM and D2 Ki of 31 nM provide a ~22:1 selectivity window, versus haloperidol's ~1:1 ratio . This is critical for experiments using brain tissue preparations or cell lines co-expressing both receptor types, where haloperidol's equipotent D2 blockade would confound interpretation. Researchers should confirm haloperidol absence in the procured batch via HPLC or LC-MS/MS, given the compound's susceptibility to back-oxidation [1].

Neurotrophin Secretion and Neuroprotection Screening Platforms

Reduced haloperidol functions as a functionally selective sigma-1 receptor agonist that facilitates BDNF secretion from human astrocytic glial cells (CCF-SSTG1 and U87MG), a property not shared by its parent compound haloperidol . This makes it an essential positive control and tool compound for high-throughput screening platforms targeting sigma-1-mediated BDNF release pathways relevant to neurodegenerative disease, stroke, and traumatic brain injury research. The BDNF secretory response occurs independent of transcriptional regulation, enabling studies of post-translational neurotrophin release mechanisms .

In Vivo Sigma-1-Mediated Pain and Allodynia Models

Reduced haloperidol demonstrates dose-dependent, sigma-1 receptor-mediated antiallodynic efficacy in the capsaicin-induced mechanical hypersensitivity model (ED50 = 0.17 mg/kg, s.c.) and the formalin-induced pain model (effective dose range: 0.25–8 mg/kg, s.c.) [1]. The antiallodynic effect is prevented by the selective sigma-1 agonist PRE-084 but not by naloxone, and is absent with the D2/D3 antagonist (-)-sulpiride, confirming sigma-1 specificity in vivo . Reduced haloperidol serves as a validated reference agent for preclinical pain studies targeting sigma-1 pathways, with a mechanism orthogonal to opioid and dopaminergic systems.

Analytical Reference Standard and Impurity Profiling for Haloperidol Quality Control

Reduced haloperidol (hydroxyhaloperidol) is a critical reductive impurity formed during haloperidol synthesis or degradation under reducing conditions . Pharmaceutical quality control laboratories procure reduced haloperidol as a certified reference standard (≥98% purity) for HPLC-UV, LC-MS/MS, and NMR-based impurity profiling of haloperidol active pharmaceutical ingredient (API) batches. Its presence alters UV profiles, mass spectra, and NMR signatures relative to haloperidol, requiring authenticated reference material for accurate identification and quantification . Stability of ≥4 years at -20°C supports its use in long-term stability-indicating analytical methods [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reduced Haloperidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.